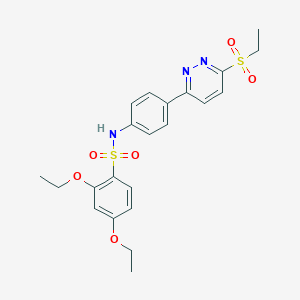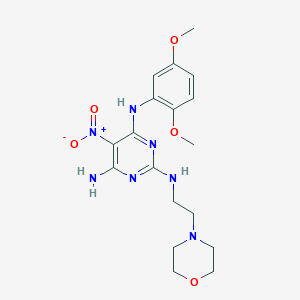![molecular formula C20H18ClN5OS B2481536 N-(7-cloro-4-metil-1,3-benzotiazol-2-il)-1-etil-N-[(piridin-3-il)metil]-1H-pirazol-5-carboxamida CAS No. 1171341-82-4](/img/structure/B2481536.png)
N-(7-cloro-4-metil-1,3-benzotiazol-2-il)-1-etil-N-[(piridin-3-il)metil]-1H-pirazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El grupo 7-cloroquinolina, un farmacóforo que se encuentra en fármacos antimaláricos establecidos como la cloroquina, ha ganado atención como un posible agente anticancerígeno. Cuando se usa en combinación con otros fármacos anticancerígenos, puede actuar como un quimiosensibilizador . El compuesto en cuestión combina este andamiaje de 7-cloroquinolina con un grupo 1,2,3-triazol, que es un farmacóforo biológicamente activo bien conocido. Los investigadores han sintetizado este compuesto híbrido y lo han caracterizado mediante diversas técnicas, incluyendo la espectroscopia infrarroja por transformada de Fourier (FTIR), resonancia magnética nuclear de protón (1H-RMN), resonancia magnética nuclear de carbono-13 (13C-RMN) y espectrometría de masas de alta resolución (HRMS) .
Semejanza a Fármacos y Propiedades Farmacocinéticas
Predecir las propiedades farmacocinéticas de un compuesto es crucial para el desarrollo de fármacos. Los investigadores han investigado la semejanza a fármacos de este compuesto, evaluando su potencial como agente terapéutico. Considerando factores como la absorción, distribución, metabolismo y excreción, buscan comprender su idoneidad para el uso clínico .
Metodología de Síntesis
El compuesto se sintetizó a través de una cicloadición dipolar 1,3 de Huisgen catalizada por Cu(I), lo que permitió la fusión de un precursor de 4-azido-7-cloroquinolina con un derivado alquílico del acetaminofén. Este enfoque produjo la N-(7-cloro-4-metilbenzo[d]tiazol-2-il)-1-etil-N-(piridin-3-ilmetil)-1H-pirazol-5-carboxamida deseada .
Análisis in Vitro
El compuesto se sometió a análisis in vitro contra diversas líneas celulares normales y cancerosas. Los investigadores evaluaron su citotoxicidad y su potencial como agente anticancerígeno. Los resultados detallados de estos experimentos proporcionarían información valiosa sobre su eficacia .
Direcciones Futuras
Dada la creciente resistencia a los fármacos existentes, las estrategias de hibridación molecular, que combinan farmacóforos reconocidos de moléculas bioactivas conocidas, ofrecen una promesa. Estudios adicionales podrían explorar modificaciones para mejorar su actividad anticancerígena u optimizar su perfil farmacocinético .
En resumen, este compuesto representa una fusión intrigante del andamiaje de 7-cloroquinolina y el farmacóforo de 1,2,3-triazol, con posibles aplicaciones en la terapia del cáncer. Los investigadores continúan investigando sus propiedades y explorando su potencial terapéutico .
Para obtener más detalles, puede consultar el artículo de investigación original aquí.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the bacterial cells could be the primary targets .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its targets could lead to the disruption of essential biological processes within the bacterial cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
Considering the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, the compound’s action could result in the inhibition of the growth and proliferation of mycobacterium tuberculosis .
Propiedades
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-26-16(8-10-23-26)19(27)25(12-14-5-4-9-22-11-14)20-24-17-13(2)6-7-15(21)18(17)28-20/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLNQMQWDCMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/new.no-structure.jpg)
![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)
![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)
![5-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]pyridine-2-carboxylic acid](/img/structure/B2481465.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2481468.png)

![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)

